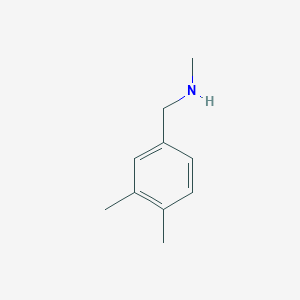

N-Methyl-3,4-dimethylbenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOIGIUHCAXXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-3,4-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for N-Methyl-3,4-dimethylbenzylamine. Due to the limited availability of published experimental data for this specific compound, this guide also includes comparative information on the closely related and well-characterized compound, N,N-Dimethylbenzylamine, to provide context and potential inferred properties. All quantitative data is summarized in structured tables, and where available, detailed experimental protocols are provided. This document aims to be a valuable resource for researchers and professionals in drug development and chemical synthesis by consolidating current knowledge and identifying areas where further research is needed.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 1-(3,4-dimethylphenyl)-N-methylmethanamine, is a substituted aromatic amine.[1] Its chemical structure consists of a benzyl group with two methyl substituents at the 3 and 4 positions of the benzene ring, and a methyl group attached to the nitrogen atom of the aminomethyl moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 1-(3,4-dimethylphenyl)-N-methylmethanamine | [1] |

| CAS Number | 165741-71-9 | [1][2] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=C(C=C1)CNC)C | [1] |

| InChI Key | XWOIGIUHCAXXDJ-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Comprehensive experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not available in the public domain. The following sections outline the expected spectral characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the two methyl groups on the aromatic ring. The aromatic protons would likely appear as a set of multiplets or distinct singlets in the aromatic region (δ 6.5-7.5 ppm). The benzylic protons (CH₂) would likely be a singlet or a doublet depending on coupling with the N-H proton. The N-methyl protons (CH₃) would appear as a singlet or a doublet, and the two aromatic methyl groups would each present as a singlet.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the two aromatic methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N stretch: In the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 149. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) and cleavage of the benzylic C-N bond, leading to fragments corresponding to the dimethylbenzyl cation and the methylaminomethyl radical.

Synthesis Protocols

Specific, detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of N-methylbenzylamines. A common method is the reductive amination of the corresponding aldehyde, 3,4-dimethylbenzaldehyde, with methylamine.

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

-

Imine Formation: 3,4-Dimethylbenzaldehyde is dissolved in a suitable solvent (e.g., methanol or dichloromethane). An equimolar amount of methylamine (as a solution in a solvent like ethanol or THF) is added, and the mixture is stirred at room temperature to form the corresponding imine. The reaction can be monitored by TLC or GC-MS.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until the imine is fully reduced to the secondary amine.

-

Workup: The reaction is quenched by the addition of water or a mild acid. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Biological Activity, Pharmacology, and Toxicology

There is no specific information available in the public domain regarding the biological activity, pharmacological effects, or toxicological profile of this compound.

For context, substituted benzylamines are a broad class of compounds with diverse pharmacological activities. Depending on the substitution pattern, they can interact with various biological targets, including monoamine transporters and receptors, which can lead to effects on the central nervous system. Some benzylamine derivatives have been investigated for their potential as antidepressants, stimulants, or anorectics.

Given the lack of data, any research or development involving this compound would necessitate a thorough in vitro and in vivo evaluation of its pharmacological and toxicological properties.

Logical Flow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a chemical compound for which basic identifying information is available. However, a significant gap exists in the scientific literature concerning its experimental physical properties, spectroscopic characterization, detailed synthetic protocols, and biological profile. This guide has provided the available data and outlined potential experimental approaches based on related compounds. It is imperative for researchers working with this compound to conduct thorough characterization and safety assessments. The information presented here serves as a foundational resource and a call for further investigation into the properties and potential applications of this molecule.

Appendix: Comparative Data for N,N-Dimethylbenzylamine

Table 3: Physical Properties of N,N-Dimethylbenzylamine

| Property | Value | Reference |

| Melting Point | -75 °C | |

| Boiling Point | 180-182 °C | [3] |

| Density | 0.89-0.90 g/cm³ at 20 °C | [3] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether | [3] |

Spectroscopic Data for N,N-Dimethylbenzylamine:

-

¹H NMR: Signals for the aromatic protons, the benzylic methylene protons, and the two N-methyl groups are well-documented in various databases.

-

¹³C NMR: The carbon spectrum shows characteristic peaks for the aromatic and aliphatic carbons.

-

IR Spectroscopy: Characteristic peaks for aromatic C-H, aliphatic C-H, and C-N stretching are observed.

-

Mass Spectrometry: The mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.[4]

References

An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dimethylphenyl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-(3,4-Dimethylphenyl)-N-methylmethanamine, a compound of interest in chemical research and drug discovery. The described methodology is based on the widely applicable and robust reductive amination reaction. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to facilitate its synthesis and further investigation.

Overview of the Synthesis Pathway

The most direct and efficient synthesis of 1-(3,4-Dimethylphenyl)-N-methylmethanamine involves a one-pot reductive amination of 3,4-dimethylbenzaldehyde with methylamine. This reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the target secondary amine. Various reducing agents can be employed for this transformation, with sodium borohydride being a common and cost-effective choice.

The overall reaction is as follows:

This method is favored for its operational simplicity, generally good yields, and the commercial availability of the starting materials.

Reaction Mechanism and Experimental Design

The synthesis is predicated on the principles of reductive amination. The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 3,4-dimethylbenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The reducing agent, present in the reaction mixture, selectively reduces the imine to the final amine product.

Quantitative Data Summary

While specific yield data for the synthesis of 1-(3,4-Dimethylphenyl)-N-methylmethanamine is not extensively published, analogous reductive aminations of substituted benzaldehydes with primary amines using sodium borohydride typically afford yields in the range of 70-95%. The reaction conditions can be optimized to maximize yield and purity.

| Parameter | Value/Condition | Reference Analogy |

| Starting Material | 3,4-Dimethylbenzaldehyde | Benzaldehyde derivatives |

| Reagent | Methylamine (solution or salt) | Primary amines |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Common reducing agents |

| Solvent | Methanol or Ethanol | Protic solvents |

| Reaction Temperature | Room Temperature | Mild reaction conditions |

| Typical Yield | 70-95% | [General reductive amination literature] |

| Purity | >95% (after purification) | [General reductive amination literature] |

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-(3,4-Dimethylphenyl)-N-methylmethanamine via reductive amination. This protocol is adapted from established methods for the reductive amination of aromatic aldehydes.[1]

Materials:

-

3,4-Dimethylbenzaldehyde

-

Methylamine solution (e.g., 40% in water or 2M in THF/Methanol) or Methylamine hydrochloride

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), if isolation as the hydrochloride salt is desired

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in methanol.

-

Amine Addition: To the stirred solution, add methylamine solution (1.2-1.5 eq). If using methylamine hydrochloride, a base such as triethylamine (1.1 eq) should be added to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.1-1.5 eq) in small portions. Caution: Hydrogen gas evolution will occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(3,4-Dimethylphenyl)-N-methylmethanamine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 1-(3,4-Dimethylphenyl)-N-methylmethanamine can be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include those for the two methyl groups on the aromatic ring, the N-methyl group, the benzylic methylene protons, and the aromatic protons.

-

¹³C NMR: Expected signals include those for the aromatic carbons, the two methyl carbons on the ring, the N-methyl carbon, and the benzylic methylene carbon.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₁₅N, MW: 149.23) should be observed.[2]

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (if a primary or secondary amine impurity is present), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic) would be expected.

Safety Considerations

-

3,4-Dimethylbenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Methylamine: Flammable and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and add to the reaction mixture in a controlled manner.

-

Solvents: Methanol, dichloromethane, and ethyl acetate are flammable and/or toxic. Use in a well-ventilated area.

This guide provides a foundational pathway for the synthesis of 1-(3,4-Dimethylphenyl)-N-methylmethanamine. Researchers are encouraged to consult the primary literature for further details and potential optimizations of the described methodology.

References

An In-depth Technical Guide on N,3,4-trimethyl-benzenemethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,3,4-trimethyl-benzenemethanamine is a substituted aromatic amine. This document provides a summary of its known chemical and physical properties. It is important to note that, at the time of this publication, publicly available scientific literature containing in-depth experimental studies, detailed pharmacological data, and established synthesis protocols for this specific molecule is limited. Consequently, this guide presents the foundational information available from chemical databases and suppliers.

Molecular Structure and Chemical Properties

N,3,4-trimethyl-benzenemethanamine, also known as 1-(3,4-dimethylphenyl)-N-methylmethanamine, is a chemical compound with the molecular formula C₁₀H₁₅N.[1][2][3][4] Its structure consists of a benzylamine core with two methyl groups substituted on the benzene ring at positions 3 and 4, and one methyl group on the nitrogen atom of the methanamine side chain.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(3,4-dimethylphenyl)-N-methylmethanamine[1] |

| CAS Number | 165741-71-9[2][3][5] |

| Molecular Formula | C₁₀H₁₅N[1][2][3][4] |

| SMILES | CC1=C(C=C(C=C1)CNC)C[1] |

| InChI | InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3[1] |

| InChIKey | XWOIGIUHCAXXDJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the computed physicochemical properties of N,3,4-trimethyl-benzenemethanamine is provided in the table below. These values are predicted and have not been experimentally verified in published literature.

| Property | Value |

| Molecular Weight | 149.23 g/mol [1][3][5] |

| Heavy Atom Count | 11[5] |

Synthesis

A plausible, though unverified, synthetic pathway could involve the reductive amination of 3,4-dimethylbenzaldehyde with methylamine. This is a common method for the synthesis of N-methylated benzylamines.

Below is a conceptual workflow for a potential synthesis route.

Caption: Conceptual workflow for the synthesis of N,3,4-trimethyl-benzenemethanamine.

Biological Activity and Signaling Pathways

There is no published research available on the pharmacological, toxicological, or metabolic properties of N,3,4-trimethyl-benzenemethanamine. Consequently, its biological activity and any potential interactions with signaling pathways are unknown.

Experimental Data

A thorough search of scientific databases has not yielded any quantitative experimental data for N,3,4-trimethyl-benzenemethanamine, such as binding affinities, IC50 values, or pharmacokinetic parameters.

Conclusion

N,3,4-trimethyl-benzenemethanamine is a known chemical entity with a defined molecular structure. However, it remains a largely uncharacterized compound in the public scientific domain. The lack of experimental data on its synthesis, pharmacology, and toxicology suggests that it has not been a significant subject of academic or industrial research. This presents an opportunity for novel investigation into the properties and potential applications of this molecule. Researchers interested in this compound would need to undertake foundational studies to establish its synthesis, and biological and chemical profiles.

References

- 1. N-Methyl-3,4-dimethylbenzylamine | C10H15N | CID 22660972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shanghai Litong Chemical Technology Co.,Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. CAS:165741-71-9, N-甲基-3,4-二甲基苄胺-毕得医药 [bidepharm.com]

Biological Activity of N-Methyl-3,4-dimethylbenzylamine: A Review of Available Data

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on the biological activity of N-Methyl-3,4-dimethylbenzylamine is exceptionally limited in publicly available scientific literature. This document summarizes the available information and highlights the current knowledge gap.

Introduction

This compound is a substituted benzylamine derivative. While the broader class of benzylamines has been explored for various pharmacological activities, specific data on the this compound isomer remains scarce. This guide aims to provide a comprehensive overview of the currently available information regarding its biological activity, drawing from chemical databases and analogous compounds where applicable.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | PubChem |

| Molecular Weight | 149.23 g/mol | PubChem |

| IUPAC Name | 1-(3,4-dimethylphenyl)-N-methylmethanamine | PubChem |

| CAS Number | 165741-71-9 | PubChem |

| SMILES | CC1=C(C=C(C=C1)CNC)C | PubChem |

Biological Activity and Pharmacological Profile

A thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any specific studies detailing the biological activity, mechanism of action, or receptor binding profile of this compound. The PubChem database, a comprehensive resource for chemical information, lists the compound but provides no data on its biological activities.[1]

This significant data gap prevents a detailed discussion of its pharmacology. To provide context, research on structurally related benzylamine derivatives has shown a wide range of biological effects, including but not limited to:

-

Monoamine Oxidase (MAO) Inhibition: Certain benzylamine derivatives are known to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.

-

Receptor Binding: Depending on the substitutions, benzylamines can interact with various receptors, including adrenergic, dopaminergic, and serotonergic receptors.

-

Antimicrobial Activity: Some substituted benzylamines have demonstrated antimicrobial properties.

However, it is crucial to emphasize that these are general activities of the broader chemical class, and it is not possible to extrapolate these findings to this compound without specific experimental evidence.

Experimental Protocols

Due to the absence of published studies on the biological activity of this compound, there are no specific experimental protocols to report. For researchers interested in investigating this compound, standard pharmacological assays would be required. A hypothetical workflow for such an investigation is presented below.

General Workflow for Investigating Biological Activity

A logical progression for characterizing the biological activity of a novel compound like this compound would involve a series of in vitro and in vivo studies.

Caption: Hypothetical workflow for characterizing the biological activity of a novel compound.

Potential Signaling Pathways

Without experimental data, any depiction of signaling pathways would be purely speculative. However, based on the activities of related benzylamine compounds, potential interactions could involve pathways regulated by G-protein coupled receptors (GPCRs) or enzyme inhibition. For instance, if the compound were to interact with a GPCR, it could modulate downstream signaling cascades involving adenylyl cyclase or phospholipase C.

Caption: A generalized GPCR signaling pathway potentially modulated by a benzylamine derivative.

Conclusion

There is a significant lack of publicly available data on the biological activity of this compound. While the broader class of benzylamines exhibits a diverse range of pharmacological effects, no specific studies have been published for this particular compound. The information presented in this guide is based on the limited available chemical data and analogies to related compounds, which should be interpreted with caution. Further experimental investigation is required to elucidate the pharmacological profile of this compound. This presents an opportunity for researchers in the fields of medicinal chemistry and pharmacology to explore the potential of this currently uncharacterized molecule.

References

N-Methyl-3,4-dimethylbenzylamine: Unraveling the Mechanism of Action - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of N-Methyl-3,4-dimethylbenzylamine's mechanism of action. Despite its clear chemical structure, there is a notable absence of published research detailing its pharmacological properties, including receptor binding affinities, downstream signaling pathways, and overall physiological effects. This technical guide outlines the current state of knowledge, highlighting the lack of empirical data and proposing a theoretical framework for future investigation based on structurally analogous compounds.

Introduction

This compound is a substituted benzylamine derivative. While its chemical identity is established, its biological activity remains uncharacterized in the public domain.[1] This document serves to consolidate the absence of information and provide a structured approach for initiating research into its potential mechanism of action.

Current State of Knowledge: A Void in the Literature

Extensive searches of prominent scientific databases, including PubChem, have yielded no studies pertaining to the mechanism of action of this compound.[1] There is no available quantitative data on its binding affinity for any known biological targets, nor are there descriptions of its effects in any experimental models.

Inferences from Structurally Related Compounds

In the absence of direct evidence, preliminary hypotheses can be formulated by examining the activities of structurally similar molecules. One such compound is N,N-Dimethylbenzylamine. It is important to note that N,N-Dimethylbenzylamine is primarily utilized in industrial applications as a catalyst for the formation of polyurethane foams and epoxy resins.[2][3][4] While some sources mention its interaction with neurotransmitter receptors and its use in the synthesis of antihistamines, specific data on its receptor binding profile and mechanism of action in a biological context are sparse and not directly transferable to this compound due to structural differences.

Another related compound, 4-Amino-N,N-dimethylbenzylamine, is noted as an intermediate in the synthesis of dyes, pharmaceuticals (such as antihistamines), and agrochemicals.[5] Its use in biochemical research is mentioned in the context of enzyme activity and receptor binding studies, but specific targets and mechanisms are not detailed.[5]

The biological activity of N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride cationic surfactants has been evaluated, demonstrating that structural modifications to the benzylamine core can impart biological effects.[6] However, these are complex molecules, and their properties cannot be directly extrapolated to the much simpler this compound.

Proposed Avenues for Future Research

Given the complete lack of data, a systematic investigation is required to elucidate the mechanism of action of this compound. The following experimental workflow is proposed:

Initial Screening and Target Identification

A logical first step would be to perform a broad panel of in vitro receptor binding assays to identify potential molecular targets. This would involve screening the compound against a wide array of receptors, ion channels, and transporters, particularly those associated with the central nervous system, given the general activities of many benzylamine derivatives.

In Vitro Functional Assays

Once potential targets are identified, functional assays should be conducted to determine whether this compound acts as an agonist, antagonist, or modulator of these targets. This would provide the first quantitative data on its biological activity.

Downstream Signaling Pathway Analysis

Upon confirmation of a functional effect at a specific receptor, subsequent experiments should focus on delineating the downstream signaling pathways. This would involve techniques such as Western blotting to assess the phosphorylation of key signaling proteins and reporter gene assays to measure transcriptional activation.

Data Presentation: A Call for Future Data

As no quantitative data currently exists for the mechanism of action of this compound, the following tables are presented as templates for the future organization of research findings.

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor Target | Binding Affinity (Ki, nM) | Assay Method | Reference |

| No Data Available | No Data Available | No Data Available | No Data Available |

Table 2: Functional Activity of this compound

| Target | Functional Assay | EC50/IC50 (nM) | Mode of Action | Reference |

| No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |

Experimental Protocols: A Proposed Framework

Detailed experimental protocols cannot be provided as no specific experiments have been cited in the literature. However, a general methodology for an initial binding assay is proposed below.

Protocol 1: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)

-

Cell Culture and Membrane Preparation: Culture cells expressing the target GPCR to a high density. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Assay: In a 96-well plate, combine the cell membrane preparation, a known radioligand for the target receptor, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualization of Proposed Research Workflow

The logical progression of research to elucidate the mechanism of action of this compound can be visualized as follows.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion

The current understanding of the mechanism of action of this compound is non-existent in the public scientific domain. This technical guide serves to highlight this critical knowledge gap and provide a structured and logical framework for future research endeavors. The proposed experimental workflow, from initial target screening to in-depth mechanistic studies, offers a clear path forward for researchers and drug development professionals interested in characterizing the pharmacological profile of this compound. The templates for data presentation and the generalized experimental protocol are intended to guide the systematic collection and reporting of future findings. Further investigation is imperative to determine if this compound holds any potential as a pharmacological tool or therapeutic agent.

References

Technical Guide: Physicochemical Properties of N-Methyl-3,4-dimethylbenzylamine (CAS 165741-71-9)

Disclaimer: Publicly available experimental data on the physical and chemical properties of N-Methyl-3,4-dimethylbenzylamine (CAS 165741-71-9) is limited. This guide summarizes the available information and provides data for the structurally similar compound, N,N-dimethylbenzylamine (CAS 103-83-3), for reference purposes. All data for N,N-dimethylbenzylamine should be considered as an approximation and not a direct substitute for experimental values of this compound.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 165741-71-9, is a substituted aromatic amine. Its chemical structure consists of a benzyl group with two methyl substituents on the aromatic ring at positions 3 and 4, and a methyl group attached to the nitrogen atom of the aminomethyl moiety.

This document aims to provide a comprehensive overview of the known physical and chemical properties of this compound for researchers, scientists, and professionals in drug development. Due to the scarcity of experimental data for CAS 165741-71-9, this guide will also present data for the closely related compound N,N-dimethylbenzylamine to offer potential insights.

Chemical Identity

A clear identification of the compound is crucial for any technical assessment.

| Identifier | Value |

| CAS Number | 165741-71-9 |

| IUPAC Name | 1-(3,4-dimethylphenyl)-N-methylmethanamine |

| Synonyms | This compound, Benzenemethanamine, N,3,4-trimethyl- |

| Molecular Formula | C₁₀H₁₅N[1] |

| Molecular Weight | 149.23 g/mol [1] |

Physical and Chemical Properties

Computed Physical Properties of this compound (CAS 165741-71-9)

| Property | Value | Source |

| Molecular Weight | 149.23 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 149.120449483 | PubChem[1] |

| Monoisotopic Mass | 149.120449483 | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 111 | PubChem[1] |

Experimental Physical Properties of N,N-dimethylbenzylamine (CAS 103-83-3) for Reference

The following table summarizes the experimental physical properties of the structurally similar compound N,N-dimethylbenzylamine. These values are not for CAS 165741-71-9 and should be used with caution.

| Property | Value |

| Melting Point | -75 °C[2][3] |

| Boiling Point | 183-184 °C at 765 mmHg[2][3] |

| Density | 0.9 g/mL at 25 °C[2][3] |

| Refractive Index | n20/D 1.501[2][3] |

| Flash Point | 57 °C (closed cup)[2] |

| Solubility in water | Soluble[2][3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in published literature. However, standard methodologies for determining key physical properties are outlined below.

Synthesis of N,N-dimethylbenzylamine (Illustrative Protocol)

A common method for the synthesis of N,N-dimethylbenzylamine involves the reaction of benzyl chloride with dimethylamine.

-

Reaction: Benzyl chloride is added dropwise to a solution of dimethylamine, typically in a suitable solvent and under controlled temperature conditions to manage the exothermic reaction.

-

Work-up: After the reaction is complete, the mixture is typically washed and extracted to isolate the crude product.

-

Purification: The crude N,N-dimethylbenzylamine is then purified, often by distillation under reduced pressure.

A detailed, generalized procedure for the reductive amination of amines, which could be adapted for the synthesis of this compound, involves reacting an amine with an orthoformate in the presence of a catalyst and hydrogen gas in an autoclave.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound (CAS 165741-71-9) has been found in the searched resources. For reference, the typical spectral characteristics of the related compound N,N-dimethylbenzylamine are described.

Reference Spectral Data for N,N-dimethylbenzylamine (CAS 103-83-3)

-

¹H NMR: The proton NMR spectrum of N,N-dimethylbenzylamine would be expected to show signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and a singlet for the N-methyl protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the benzylic carbon, and the N-methyl carbons.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound (CAS 165741-71-9). Research into the biological effects of this specific compound appears to be limited or not disclosed in the public domain.

For the related compound, N,N-dimethylbenzylamine, some studies have investigated its biodegradation and potential for the formation of N-nitrosodimethylamine during water treatment processes.[4]

Logical Relationships and Workflows

Given the lack of specific experimental data and biological information, a logical workflow for the characterization of this compound would be as follows:

This diagram illustrates a logical progression from the synthesis and purification of the compound to its thorough physicochemical and biological characterization.

Conclusion

This technical guide has compiled the available information on the physical and chemical properties of this compound (CAS 165741-71-9). It is evident that there is a significant lack of experimentally determined data for this compound in the public domain. The provided data for the structurally similar N,N-dimethylbenzylamine can serve as a preliminary reference but must be interpreted with caution. Further experimental investigation is necessary to fully characterize this compound for its potential applications in research and development.

References

- 1. This compound | C10H15N | CID 22660972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-二甲基苄胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N,N-Dimethylbenzylamine = 99 103-83-3 [sigmaaldrich.com]

- 4. Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Substituted Dimethylbenzylamines: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted dimethylbenzylamines represent a versatile class of organic compounds with a wide spectrum of applications, ranging from synthetic chemistry to pharmacology. Their structural motif, characterized by a benzyl group attached to a dimethylamino moiety, serves as a key pharmacophore in a variety of biologically active molecules. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and pharmacological applications of substituted dimethylbenzylamines, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this area.

Synthesis of Substituted Dimethylbenzylamines

The synthesis of N,N-dimethylbenzylamine and its substituted derivatives can be achieved through several established methods. One of the most common approaches involves the reaction of benzyl chloride with a 25% aqueous solution of dimethylamine. In a typical procedure, benzyl chloride is added dropwise to the dimethylamine solution while maintaining the temperature below 40°C. The reaction mixture is then stirred for an additional hour at room temperature to ensure the completion of the reaction. Following the reaction, the mixture is cooled and separated, and the resulting N,N-dimethylbenzylamine is purified by steam distillation.[1]

Another widely used method is reductive amination, which involves the reaction of a substituted benzaldehyde with dimethylamine in the presence of a reducing agent. This method is particularly useful for creating a diverse range of substituted dimethylbenzylamines by varying the starting benzaldehyde.

A general procedure for the reductive alkylation of amines with orthocarboxylic acid esters has also been described. This method involves heating an amine and an orthocarboxylic acid ester in the presence of a catalyst (such as platinum on carbon) and hydrogen gas in an autoclave.[1]

Pharmacological Applications and Structure-Activity Relationships

Substituted dimethylbenzylamines have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. The following sections summarize the key findings in these areas, with a focus on quantitative data where available.

Anticancer Activity

Several studies have highlighted the potential of substituted dimethylbenzylamine derivatives as anticancer agents. The tables below summarize the in vitro cytotoxic activity of various derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Substituted Benzylamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV 71 (SZ-98 strain) | 5.7 ± 0.8 | [2][3] |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV 71 (JS-52-3 strain) | 12 ± 1.2 | [2][3] |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV 71 (H strain) | 8.5 ± 0.9 | [2][3] |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV 71 (BrCr strain) | 10 ± 1.1 | [2][3] |

Table 2: In Vitro Anti-inflammatory Activity of a Phenothiazine Derivative

| Compound | Activity | ED50 | Ulcerogenic Liability (UD50) | Acute Toxicity (ALD50) | Reference |

| 2-chloro-10[5-(2-fluorophenyl-2-oxo-4 thiazolidin-1-yl)-amino acetyl] phenothiazine (Vb) | Anti-inflammatory | Comparable to Phenylbutazone | Minimum | - | [4] |

Antimicrobial and Antiviral Activity

The antimicrobial and antiviral potential of substituted dimethylbenzylamine derivatives has been investigated against various pathogens. The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) are key parameters used to quantify this activity.

Table 3: Antimicrobial Activity of Benzylamino and Amido Derivatives

| Compound Class | Activity | Correlation | Reference |

| Benzylamino derivatives of bile acids | More active than corresponding amides against Gram-positive bacteria | Activity correlates linearly with log P values of uncharged species. | [5] |

A series of novel N-phenylbenzamide derivatives were synthesized and showed promising antiviral activity against Enterovirus 71 (EV 71).[2][3] Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was particularly active against multiple EV 71 strains with IC50 values in the low micromolar range.[2][3]

Anti-inflammatory and Analgesic Activity

Substituted benzylideneamino coumarins have been evaluated for their anti-inflammatory activity. Halogenated derivatives, in particular, have shown significant antiedematous and analgesic effects in rodent models.[6] For instance, at an oral dose of 100 mg/kg, halogenated derivatives 4g and 4c exhibited 75% and 60% antiedematous activity, respectively, in the carrageenan-induced edema test in rats.[6] Their analgesic activity, assessed by the inhibition of acetic acid-induced writhing in mice, was comparable to that of aspirin.[6]

Neuroprotective Effects

The neuroprotective potential of compounds containing the benzylamine moiety has been explored in the context of neurodegenerative diseases like Alzheimer's. For example, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) has been shown to inhibit glutamate- or NMDA-induced excitotoxic cell damage in primary cultured rat cortical cells, with an IC50 value comparable to that of memantine.[7] This neuroprotective effect is attributed to its antioxidant properties and its ability to enhance ERK-mediated phosphorylation of CREB.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative procedures for the synthesis and biological evaluation of substituted dimethylbenzylamines.

General Synthesis of N,N-Dimethylbenzylamine

A solution of 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of absolute ethanol is placed in a three-necked flask equipped with a dropping funnel, reflux condenser, and stirrer. While stirring rapidly, 190 g (1.34 moles) of methyl iodide is added dropwise over 30-45 minutes. The mixture is then refluxed for 1 hour. After cooling, the product is precipitated with ether, filtered, and washed to yield benzyltrimethylammonium iodide.[8]

Antimicrobial Activity Assay (Disk Diffusion Method)

The antimicrobial activity of synthesized compounds can be evaluated using the disk diffusion method.[9]

-

Bacterial and fungal strains are cultured in appropriate media (e.g., Muller Hinton broth for bacteria, Sabouraud dextrose agar for fungi).

-

Sterile filter paper disks (5 mm diameter) are impregnated with the test compounds (e.g., 600 µ g/disk ).

-

The impregnated disks are placed on agar plates previously inoculated with the microbial suspension.

-

The plates are incubated at 35-37°C for 24-48 hours for bacteria and at 28°C for 72 hours for yeast and fungi.

-

The diameter of the inhibition zone around each disk is measured to determine the antimicrobial activity. Gentamicin and Ampicillin can be used as reference standards.[9]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory activity can be assessed using the carrageenan-induced paw edema model in rats.[10]

-

Animals are divided into control, standard, and test groups.

-

The test compounds or standard drug (e.g., ibuprofen) are administered orally at a specific dose.

-

After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution) is given into the right hind paw of each rat.

-

The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualizing Workflows and Pathways

To better understand the experimental processes and potential mechanisms of action, diagrams can be generated using the DOT language with Graphviz.

Caption: A generalized workflow for the synthesis of substituted dimethylbenzylamines via reductive amination.

Caption: A typical workflow for determining the antimicrobial activity of compounds using the disk diffusion method.

Conclusion

Substituted dimethylbenzylamines are a promising class of compounds with diverse and potent biological activities. This review has provided a comprehensive overview of their synthesis, structure-activity relationships, and pharmacological applications, supported by quantitative data and detailed experimental protocols. The versatility of their synthesis allows for the creation of large libraries of derivatives for screening, and the existing data on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects warrant further investigation. The provided workflows and data tables serve as a valuable resource for researchers and drug development professionals to guide future studies aimed at optimizing the therapeutic potential of this important chemical scaffold.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]

- 3. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Therapeutic Potential of Substituted Aryl Benzylamines as 17β-Hydroxysteroid Dehydrogenase Type 3 Inhibitors

Disclaimer: Initial research into the therapeutic applications of N-Methyl-3,4-dimethylbenzylamine revealed a significant lack of published data. Therefore, this guide focuses on a structurally related class of compounds, Substituted Aryl Benzylamines , which have been investigated for their potential therapeutic applications in prostate cancer.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Therapeutic Rationale

Prostate cancer is a prevalent androgen-dependent disease. The growth and progression of many prostate tumors are stimulated by androgens, primarily testosterone. A key enzyme in the biosynthesis of testosterone is 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme catalyzes the conversion of the weak androgen, androstenedione, into the potent androgen, testosterone.[1][2]

Notably, the expression of the gene encoding for 17β-HSD3 has been found to be significantly upregulated in cancerous prostate tissues compared to healthy tissue.[1] This overexpression suggests that intratumoral testosterone synthesis could be a crucial factor in the progression of prostate cancer. Therefore, inhibiting the activity of 17β-HSD3 presents a promising therapeutic strategy to reduce local and systemic testosterone levels, thereby suppressing the growth of hormone-sensitive prostate cancer.[1][2][3]

Substituted aryl benzylamines have emerged as a class of non-steroidal inhibitors of 17β-HSD3, showing both potency and selectivity, making them viable candidates for further drug development.[1]

Signaling Pathway of 17β-HSD3 and Point of Inhibition

The signaling pathway involving 17β-HSD3 is a critical component of androgen synthesis. The enzyme acts as a catalyst in the final step of testosterone production. The resulting testosterone then binds to the androgen receptor, leading to the transcription of genes that promote cell growth and proliferation in hormone-dependent tissues like the prostate. Substituted aryl benzylamines act by directly inhibiting the catalytic activity of 17β-HSD3, thereby blocking the production of testosterone.

References

An In-depth Technical Guide on N-Methyl-3,4-dimethylbenzylamine: Discovery and History

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the specific discovery and history of N-Methyl-3,4-dimethylbenzylamine. This compound, with the chemical formula C₁₀H₁₅N, is a substituted benzylamine derivative. However, details of its initial synthesis, the researchers and institutions involved, and the timeline of its development are not well-documented in accessible records. The majority of search results often lead to information about the more common and structurally similar compound, N,N-Dimethylbenzylamine, which has a well-documented history of use as a catalyst and in organic synthesis.

Physicochemical Properties

While the history of its discovery remains obscure, some fundamental physicochemical properties of this compound have been computationally predicted and are available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | PubChem[1] |

| Molecular Weight | 149.23 g/mol | PubChem[1] |

| IUPAC Name | 1-(3,4-dimethylphenyl)-N-methylmethanamine | PubChem[1] |

| CAS Number | 165741-71-9 | PubChem[1] |

Synthesis and Experimental Protocols

A generalized conceptual workflow for its synthesis could be envisioned as follows:

References

Spectroscopic and Synthetic Profile of N-Methyl-3,4-dimethylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for N-Methyl-3,4-dimethylbenzylamine (C₁₀H₁₅N). Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for a plausible synthetic route and standard spectroscopic analyses are also provided.

Chemical Structure and Properties

This compound is an aromatic amine with a molecular weight of 149.23 g/mol .[1] Its structure features a benzyl group substituted with two methyl groups at the 3 and 4 positions of the benzene ring, and an N-methyl group on the benzylic amine.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol [1] |

| IUPAC Name | 1-(3,4-dimethylphenyl)-N-methylmethanamine[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0-7.2 | m | 3H | Aromatic protons (C₆H₃) |

| ~ 3.6 | s | 2H | Benzylic protons (-CH₂-) |

| ~ 2.4 | s | 3H | N-methyl protons (-NH-CH₃) |

| ~ 2.25 | s | 6H | Aromatic methyl protons (Ar-CH₃) |

| ~ 1.5 (broad) | s | 1H | Amine proton (-NH-) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~ 137 | Aromatic C (quaternary, C-CH₃) |

| ~ 136 | Aromatic C (quaternary, C-CH₃) |

| ~ 135 | Aromatic C (quaternary, C-CH₂-) |

| ~ 130 | Aromatic CH |

| ~ 129 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 58 | Benzylic Carbon (-CH₂-) |

| ~ 36 | N-methyl Carbon (-NH-CH₃) |

| ~ 20 | Aromatic Methyl Carbon (Ar-CH₃) |

| ~ 19 | Aromatic Methyl Carbon (Ar-CH₃) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, broad | N-H stretch (secondary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium-Strong | Aliphatic C-H stretch (methyl and methylene) |

| 1600, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1100-1250 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 149 | High | [M]⁺, Molecular ion |

| 134 | Medium | [M-CH₃]⁺, Loss of a methyl group |

| 119 | High | [M-C₂H₆]⁺, Tropylium ion rearrangement |

| 91 | Medium | [C₇H₇]⁺, Tropylium ion |

| 44 | High | [CH₃-NH=CH₂]⁺, Alpha-cleavage |

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 3,4-dimethylbenzaldehyde with methylamine.

Materials:

-

3,4-Dimethylbenzaldehyde

-

Methylamine (solution in THF or methanol)

-

Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (or other suitable solvent)

-

Glacial acetic acid (optional, as catalyst)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1 equivalent) in methanol.

-

To the stirred solution, add methylamine solution (1.1-1.5 equivalents). If using methylamine hydrochloride, a base such as triethylamine (1.1 equivalents) should be added.

-

A few drops of glacial acetic acid can be added to catalyze the formation of the intermediate imine.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or distillation under reduced pressure.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Set the spectral width to cover the range of -1 to 10 ppm.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer. Set the spectral width to cover the range of 0 to 200 ppm.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40 to 300.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility Profile of N-Methyl-3,4-dimethylbenzylamine

Introduction

N-Methyl-3,4-dimethylbenzylamine is a substituted aromatic amine. Understanding its solubility profile is crucial for its application in research and development, particularly in drug discovery and chemical synthesis. The solubility of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities. This guide provides a detailed overview of the solubility of this compound, drawing upon data from closely related analogs and outlining standard experimental protocols for solubility determination.

While specific quantitative solubility data for this compound is not extensively available in the public domain, the solubility profile of the structurally similar compound, N,N-Dimethylbenzylamine , offers valuable insights.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | PubChem[1] |

| Molecular Weight | 149.23 g/mol | PubChem[1] |

| IUPAC Name | 1-(3,4-dimethylphenyl)-N-methylmethanamine | PubChem[1] |

Solubility Profile of N,N-Dimethylbenzylamine (Analog)

The solubility of N,N-Dimethylbenzylamine provides a reasonable estimation for the behavior of this compound.

| Solvent | Solubility | Temperature (°C) |

| Water | 8 g/L | 20 |

| Water | 1.2 g/100mL | Not Specified |

| Ethanol | Soluble | Not Specified |

| Ether | Soluble | Not Specified |

It is important to note that N,N-Dimethylbenzylamine is described as being slightly soluble in water.[2][3][4][5][6][7][8][9][10]

Experimental Protocols

The following are detailed methodologies for determining the solubility of amines, which can be applied to this compound.

Aqueous Solubility Determination

A standard method for determining the solubility of an amine in water involves the following steps:

-

Sample Preparation: Add 5 drops of the amine to a test tube.

-

Solvent Addition: Add 2 mL of water to the test tube.

-

Mixing: Stir the mixture vigorously.

-

Observation: After 2-3 minutes, observe and record whether the amine has dissolved.

-

pH Measurement: Use a stirring rod and pH paper to determine the pH of the solution.

Acidic Solubility Determination

Amines, being basic, tend to be more soluble in acidic solutions due to the formation of water-soluble amine salts.[11]

-

Initial Preparation: Use the aqueous solution from the previous experiment.

-

Acidification: Add 10% HCl drop-wise to the solution until it is acidic, which can be confirmed using blue litmus paper.

-

Observation: Record any changes in solubility, color, or odor.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of an amine in aqueous and acidic conditions.

Logical Relationship of Amine Solubility

Caption: Logical diagram illustrating the factors that influence the solubility of amines.

References

- 1. This compound | C10H15N | CID 22660972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-二甲基苄胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. atamankimya.com [atamankimya.com]

- 4. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Page loading... [guidechem.com]

- 7. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,N-Dimethylbenzylamine CAS#: 103-83-3 [m.chemicalbook.com]

- 9. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]

- 10. atamankimya.com [atamankimya.com]

- 11. chemhaven.org [chemhaven.org]

A Technical Guide to the Thermochemical Properties of N-Methyl-3,4-dimethylbenzylamine and Related Benzylamines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search reveals a notable scarcity of specific experimental or computational thermochemical data for N-Methyl-3,4-dimethylbenzylamine (CAS: 165741-71-9). This guide provides foundational information for the target compound and presents available thermochemical data for structurally related benzylamines to offer a comparative context. Furthermore, it details the standard experimental and computational protocols employed for determining such properties in this class of compounds.

Introduction to this compound

This compound is an aromatic amine with the chemical formula C₁₀H₁₅N.[1] As a substituted benzylamine, its thermochemical properties are of interest for understanding its stability, reactivity, and potential applications in chemical synthesis and drug development. These properties, including enthalpy of formation, Gibbs free energy of formation, and heat capacity, are critical for process design, safety analysis, and computational modeling of reaction mechanisms.

Compound Identification:

-

IUPAC Name: 1-(3,4-dimethylphenyl)-N-methylmethanamine[1]

-

CAS Number: 165741-71-9[2]

-

Molecular Formula: C₁₀H₁₅N[1]

-

Molecular Weight: 149.23 g/mol [1]

-

Synonyms: Benzenemethanamine, N,3,4-trimethyl-, --INVALID-LINK--amine[1]

Thermochemical Data of Related Benzylamines

| Property | Benzylamine (C₇H₉N) | N-Methylbenzylamine (C₈H₁₁N) | N,N-Dimethylbenzylamine (C₉H₁₃N) | Units |

| Enthalpy of Formation (Gas, ΔfH°gas) | Data not available | Data not available | 48.1 ± 1.7 | kJ/mol |

| Enthalpy of Formation (Liquid, ΔfH°liquid) | -20.9 ± 0.8 | Data not available | -6.3 ± 1.6 | kJ/mol |

| Standard Enthalpy of Vaporization (ΔvapH°) | 55.7 ± 0.4 | Data not available | 54.4 ± 0.8 | kJ/mol |

| Standard Enthalpy of Combustion (Liquid, ΔcH°liquid) | -4336.5 ± 0.7 | Data not available | -5600.7 ± 1.4 | kJ/mol |

| Proton Affinity (PAff) | 913.3 | Data not available | 936.8 | kJ/mol |

| Gas Basicity (BasG) | 882.3 | Data not available | 904.1 | kJ/mol |

| Normal Boiling Point (Tboil) | 458.7 K | 452.15 K | 453 - 456 K | K |

Data sourced from NIST Chemistry WebBook and other cited literature for N,N-Dimethylbenzylamine[3][4] and Benzylamine[5]. Data for N-methylbenzylamine is limited.

Methodologies for Determining Thermochemical Properties

The thermochemical data for amines and related compounds are typically determined through a combination of experimental calorimetric techniques and computational chemistry methods.

Experimental Protocols

3.1.1 Combustion Calorimetry Combustion calorimetry is a primary experimental method for determining the enthalpy of formation of organic compounds.

-

Principle: A precise mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

-

Detailed Methodology:

-

Sample Preparation: A weighted sample of the liquid amine is encapsulated in a container of known heat of combustion (e.g., a polyester bag or gelatin capsule).

-

Calorimeter Setup: The bomb is charged with approximately 3 MPa of pure oxygen and a small, known amount of water to ensure condensation of all water formed during combustion.

-

Ignition: The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The temperature of the water bath is recorded before, during, and after the combustion, allowing for the calculation of the total heat evolved.

-

Corrections: Corrections are applied for the heat of combustion of the capsule and fuse wire, and for the formation of nitric acid from residual nitrogen.

-

Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's law.

-

3.1.2 Vapor Pressure Measurement The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures.

-

Principle: The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. By measuring the vapor pressure at various temperatures, the enthalpy of vaporization can be calculated from the slope of a plot of ln(P) versus 1/T.

-

Common Techniques:

-

Transpiration Method: A stream of an inert gas is passed through or over the liquid sample at a controlled temperature and flow rate until it is saturated with the substance's vapor. The amount of vaporized substance is determined by trapping and weighing it. The vapor pressure is then calculated from the mass transfer and the volume of the carrier gas.[6]

-

Static Method: The sample is placed in a thermostated, evacuated vessel connected to a pressure-measuring device. The pressure of the vapor in equilibrium with the liquid is measured at a series of controlled temperatures.

-

Computational Protocols

Quantum chemical calculations are powerful tools for predicting thermochemical properties, especially for compounds that are difficult to synthesize or handle.

-

Principle: These methods solve the Schrödinger equation to determine the electronic energy of a molecule. High-level ab initio methods can provide highly accurate thermochemical data.

-

Detailed Workflow (e.g., G3 or G4 level theory):

-

Geometry Optimization: The molecular structure (geometry) of the compound is optimized to find the lowest energy conformation. This is typically done using a less computationally expensive method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[7][8]

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets (e.g., MP2, CCSD(T)).

-

Energy Combination: The results from these calculations are combined in an additive scheme, including empirical corrections, to extrapolate to a highly accurate total electronic energy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme. In an atomization scheme, the calculated energy of the molecule is compared to the sum of the well-known experimental enthalpies of formation of its constituent atoms.

-

Visualized Workflows

The following diagrams illustrate the generalized workflows for the experimental and computational determination of thermochemical properties.

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Caption: Workflow for computational prediction of thermochemical properties.

References

- 1. This compound | C10H15N | CID 22660972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 165741-71-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Benzenamine, N,N-dimethyl- [webbook.nist.gov]

- 4. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 5. Benzylamine (CAS 100-46-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Experimental and computational thermochemical study of N-benzylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Notes and Protocols for the High-Yield Preparation of 1-(3,4-Dimethylphenyl)-N-methylmethanamine

For Use by Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethylphenyl)-N-methylmethanamine is a secondary amine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure is found in various pharmacologically active compounds, making its efficient and high-yield synthesis a topic of significant interest for drug discovery and development. These application notes describe a robust and high-yield protocol for the synthesis of this compound via a one-pot reductive amination of 3,4-dimethylbenzaldehyde with methylamine.

The selected method, reductive amination, is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and the use of readily available starting materials.[1][2] The reaction proceeds through the formation of an intermediate imine from the aldehyde and amine, which is then reduced in situ to the target secondary amine. This protocol utilizes sodium borohydride as the reducing agent, a mild and selective reagent that is well-suited for this transformation.[2]

Synthesis Pathway: Reductive Amination

The primary route for the high-yield synthesis of 1-(3,4-Dimethylphenyl)-N-methylmethanamine is the reductive amination of 3,4-dimethylbenzaldehyde with methylamine. This reaction is typically performed in a suitable solvent like methanol and utilizes a reducing agent to convert the intermediate imine to the final amine product.

Caption: Reaction pathway for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocol. The values are representative of a typical high-yield laboratory-scale synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 3,4-Dimethylbenzaldehyde | 1.0 eq | Limiting reagent |

| Methylamine (40% in H₂O) | 1.5 eq | Excess to drive imine formation |

| Sodium Borohydride (NaBH₄) | 1.2 eq | Reducing agent |

| Solvent | ||

| Methanol (MeOH) | ~0.2 M | Concentration of limiting reagent |

| Reaction Conditions | ||

| Imine Formation Temp. | 0 °C to Room Temp. | |

| Reduction Temp. | 0 °C | To control reactivity of NaBH₄ |

| Reaction Time | 3-4 hours | |

| Yield | ||

| Expected Yield | >90% | Based on purified product |

Detailed Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of 1-(3,4-Dimethylphenyl)-N-methylmethanamine.

Materials and Reagents:

-

3,4-Dimethylbenzaldehyde (97% or higher)

-

Methylamine solution (40% in water)

-

Sodium Borohydride (NaBH₄) (98% or higher)

-

Methanol (Anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylbenzaldehyde (e.g., 10.0 g, 74.5 mmol).

-

Dissolve the aldehyde in 150 mL of methanol.

-

Cool the solution to 0 °C using an ice bath.

-

-

Imine Formation:

-

While stirring at 0 °C, slowly add the methylamine solution (e.g., 12.8 mL, 111.8 mmol, 1.5 eq) dropwise to the aldehyde solution over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly add sodium borohydride (e.g., 3.38 g, 89.4 mmol, 1.2 eq) portion-wise over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes, then remove the ice bath and stir for another 2 hours at room temperature.

-

-

Work-up and Extraction:

-

Carefully quench the reaction by slowly adding ~50 mL of water.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Transfer the remaining aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers. Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product, 1-(3,4-Dimethylphenyl)-N-methylmethanamine, is often of high purity (>95%). If further purification is required, it can be achieved by vacuum distillation or flash column chromatography on silica gel.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure from setup to the final, purified product.

Caption: Step-by-step laboratory workflow for the synthesis.

References